Product packaging for Benzo[d][1,3]dioxol-4-ylmethanol(Cat. No.:CAS No. 769-30-2)

Benzo[d][1,3]dioxol-4-ylmethanol

Cat. No.: B1333388
CAS No.: 769-30-2
M. Wt: 152.15 g/mol
InChI Key: XVCMMPXFVAHHQN-UHFFFAOYSA-N
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Description

Significance of the Benzodioxole Scaffold in Organic and Medicinal Chemistry

The 1,3-benzodioxole (B145889) moiety is a prominent structural motif found in a vast array of both natural and synthetic compounds. rsc.org Its prevalence is largely due to its role as a key building block in the synthesis of complex molecules with significant biological activities. rsc.org In medicinal chemistry, derivatives of 1,3-benzodioxole are explored for a wide spectrum of potential therapeutic applications, including anti-inflammatory, anticancer, and antihypertensive properties. nih.gov

The benzodioxole ring system is a structural component of numerous natural products, particularly alkaloids, which have informed the development of new drugs. rsc.org For instance, the structure is present in compounds investigated for their antiepileptic and anticancer activities. nih.govmdpi.com The unique electronic and structural characteristics of the methylenedioxy bridge impart specific properties to the molecules, influencing their biological interactions and metabolic stability. Researchers in organic synthesis frequently utilize benzodioxole-containing precursors to construct elaborate molecular architectures for drug discovery and materials science. nih.govrsc.org

Overview of Research Trajectories for Benzo[d]benchchem.comnih.govdioxol-4-ylmethanol

The research landscape for Benzo[d] nih.govdioxol-4-ylmethanol itself is primarily centered on its role as a chemical intermediate and a foundational building block in organic synthesis. While extensive studies on the specific biological activities of this particular molecule are not widely documented, its structural features make it a valuable precursor for creating more complex derivatives with potential applications.

The primary research trajectory is its use in synthetic chemistry. The hydroxymethyl group at the 4-position is a versatile functional handle that can be readily oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups such as halides or ethers. This flexibility allows chemists to incorporate the benzo[d] nih.govdioxole-4-yl moiety into larger, more intricate molecular frameworks.

For example, research into related 4-substituted benzodioxoles has demonstrated their utility. A protected form of benzo[d] nih.govdioxole-4-carboxylic acid has been developed as a convenient precursor for synthesizing catechol-containing siderophore vectors, which are used in "Trojan horse" strategies to deliver antibiotics to bacteria. rsc.org This highlights the strategic importance of functionalized 4-position isomers in creating sophisticated chemical tools.

Furthermore, the broader benzodioxole scaffold is a key component in many bioactive molecules. Analogs of the antiepileptic drug stiripentol, which contains the 1,3-benzodioxole ring, are synthesized to explore new therapeutic agents. mdpi.com Similarly, complex alkaloids and thiourea (B124793) derivatives featuring the benzodioxole structure have been synthesized and investigated for their potent anticancer activities. rsc.orgnih.gov While these syntheses may start from different benzodioxole precursors, they underscore the value of fundamental building blocks like Benzo[d] nih.govdioxol-4-ylmethanol for accessing novel chemical diversity in drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3 B1333388 Benzo[d][1,3]dioxol-4-ylmethanol CAS No. 769-30-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzodioxol-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCMMPXFVAHHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379873
Record name 1,3-benzodioxol-4-ylmethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-30-2
Record name 1,3-benzodioxol-4-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,3-dioxaindan-4-yl)methanol
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Synthetic Methodologies for Benzo D 1 2 Dioxol 4 Ylmethanol and Its Structural Analogues

Direct Synthesis Approaches to Benzo[d]Current time information in Bangalore, IN.researchgate.netdioxol-4-ylmethanol

Direct synthesis of Benzo[d] Current time information in Bangalore, IN.researchgate.netdioxol-4-ylmethanol is not a commonly documented approach in scientific literature. The primary route to this alcohol involves the reduction of its corresponding aldehyde, 2,3-methylenedioxybenzaldehyde (also known as 1,3-Benzodioxole-4-carboxaldehyde). Therefore, the "direct" synthesis is effectively a two-step process starting from a suitable precursor to the aldehyde.

Synthesis via Benzo[d]Current time information in Bangalore, IN.researchgate.netdioxole Derivatives

The synthesis of Benzo[d] Current time information in Bangalore, IN.researchgate.netdioxol-4-ylmethanol is most effectively accomplished through the chemical modification of various benzo[d] Current time information in Bangalore, IN.researchgate.netdioxole derivatives. These strategies often utilize commercially available or readily synthesized precursors, which are then converted to the target molecule through well-established chemical transformations.

Strategies Involving Methylenedioxybenzaldehyde Precursors

A key precursor for the synthesis of Benzo[d] Current time information in Bangalore, IN.researchgate.netdioxol-4-ylmethanol is 2,3-methylenedioxybenzaldehyde. The synthesis of this aldehyde often begins with 2,3-dihydroxybenzaldehyde (B126233). The formation of the methylenedioxy bridge is a critical step, typically achieved by reacting 2,3-dihydroxybenzaldehyde with a methylene (B1212753) dihalide, such as dichloromethane (B109758) or dibromomethane, in the presence of a base. This reaction, a Williamson ether synthesis, forms the characteristic 1,3-dioxole (B15492876) ring fused to the benzene (B151609) ring.

Starting MaterialReagentProduct
2,3-DihydroxybenzaldehydeDichloromethane, Base2,3-Methylenedioxybenzaldehyde
2,3-DihydroxybenzaldehydeDibromomethane, Base2,3-Methylenedioxybenzaldehyde

Reduction-Based Synthetic Routes

The most direct and widely employed method for the synthesis of Benzo[d] Current time information in Bangalore, IN.researchgate.netdioxol-4-ylmethanol is the reduction of 2,3-methylenedioxybenzaldehyde. This transformation of an aldehyde to a primary alcohol is a fundamental reaction in organic chemistry and can be accomplished using a variety of reducing agents.

Sodium Borohydride (B1222165) Reduction: A common and effective method for this reduction is the use of sodium borohydride (NaBH₄). masterorganicchemistry.com This reagent is a mild and selective reducing agent that readily converts aldehydes to alcohols. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The borohydride anion (BH₄⁻) delivers a hydride ion to the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent yields the final alcohol product. masterorganicchemistry.com

Catalytic Hydrogenation: Another important reduction method is catalytic hydrogenation. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is typically performed under pressure in a suitable solvent. The catalyst facilitates the addition of hydrogen across the carbonyl double bond, resulting in the formation of the corresponding alcohol. Catalytic transfer hydrogenation, which uses a hydrogen donor molecule like isopropanol (B130326) or formic acid in the presence of a catalyst, can also be employed.

PrecursorReducing AgentProduct
2,3-MethylenedioxybenzaldehydeSodium BorohydrideBenzo[d] Current time information in Bangalore, IN.researchgate.netdioxol-4-ylmethanol
2,3-MethylenedioxybenzaldehydeH₂/Pd/CBenzo[d] Current time information in Bangalore, IN.researchgate.netdioxol-4-ylmethanol

Advanced Coupling Reactions in Benzo[d]Current time information in Bangalore, IN.researchgate.netdioxol-4-ylmethanol Synthesis

Modern synthetic organic chemistry offers powerful tools for the construction of complex molecules, and cross-coupling reactions are at the forefront of these methods. The Suzuki-Miyaura coupling reaction, in particular, provides a versatile method for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling Reactions for Benzodioxole Derivatives

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid or boronic ester) and an organohalide or triflate. wikipedia.org This reaction is widely used for the synthesis of biaryls, styrenes, and other conjugated systems. wikipedia.org

In the context of Benzo[d] Current time information in Bangalore, IN.researchgate.netdioxol-4-ylmethanol synthesis, a Suzuki-Miyaura coupling could be envisioned to construct a 4-substituted benzo[d] Current time information in Bangalore, IN.researchgate.netdioxole precursor. This would typically involve the synthesis of a 4-halobenzo[d] Current time information in Bangalore, IN.researchgate.netdioxole, such as 4-bromo-1,3-benzodioxole. This halo-derivative could then be coupled with a suitable organoboron reagent to introduce a functional group at the 4-position that can be subsequently converted to a hydroxymethyl group. For example, coupling with a vinylboronic ester followed by oxidation and reduction could yield the target alcohol.

While specific examples of Suzuki-Miyaura coupling for the direct synthesis of Benzo[d] Current time information in Bangalore, IN.researchgate.netdioxol-4-ylmethanol or its immediate precursors are not extensively reported, the general methodology is well-established for other benzodioxole isomers. For instance, the Suzuki-Miyaura coupling of 6-bromobenzo[d] Current time information in Bangalore, IN.researchgate.netdioxol-5-yl)methanol derivatives has been successfully employed to synthesize a variety of complex molecules. researchgate.networldresearchersassociations.com This demonstrates the feasibility of applying this powerful C-C bond-forming reaction to halo-substituted benzodioxoles.

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organohalide to a palladium(0) complex, transmetalation of the organoboron reagent to the palladium(II) complex, and reductive elimination to form the coupled product and regenerate the palladium(0) catalyst. wikipedia.org

Aryl HalideBoronic Acid/EsterCatalystBaseProduct
4-Bromo-1,3-benzodioxoleR-B(OH)₂Pd(PPh₃)₄Na₂CO₃4-R-1,3-benzodioxole

This table represents a general scheme for the Suzuki-Miyaura coupling of a hypothetical 4-bromo-1,3-benzodioxole. The nature of the 'R' group on the boronic acid would be chosen to facilitate subsequent conversion to the hydroxymethyl group.

Huisgen 1,3-Dipolar Cycloaddition ("Click Chemistry") Applications

The Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), stands as a cornerstone of "click chemistry" due to its high efficiency, regioselectivity, and mild reaction conditions. This methodology has been effectively applied to derivatives of benzo[d] researchgate.netd-nb.infodioxole methanol to construct triazole-containing compounds.

A notable application involves the structural isomer (6-bromobenzo[d] researchgate.netd-nb.infodioxol-5-yl)methanol as a starting material. researchgate.net The synthetic route commences with the conversion of the benzylic alcohol to a bromide, followed by nucleophilic substitution with sodium azide (B81097) to yield the key intermediate, 5-(azidomethyl)-6-bromobenzo[d] researchgate.netd-nb.infodioxole. researchgate.net This azide then undergoes a subsequent Huisgen 1,3-dipolar cycloaddition with an alkyne, such as phenylacetylene. The reaction, catalyzed by copper(I) iodide (CuI), proceeds smoothly to afford the 1,4-disubstituted 1,2,3-triazole regioisomer in high yield. researchgate.net This multi-step process highlights the utility of the benzodioxole methanol moiety as a handle for introducing the azide functionality, which is essential for the click reaction.

Table 1: Synthesis of a Benzodioxole-Triazole Conjugate via Click Chemistry Data sourced from Dawood et al. (2019). researchgate.net

StepStarting MaterialReagentsProductYield
1. Bromination(6-Bromobenzo[d] researchgate.netd-nb.infodioxol-5-yl)methanolCBr₄, PPh₃, DCM5-(Bromomethyl)-6-bromobenzo[d] researchgate.netd-nb.infodioxole91%
2. Azidation5-(Bromomethyl)-6-bromobenzo[d] researchgate.netd-nb.infodioxoleNaN₃, MeOH5-(Azidomethyl)-6-bromobenzo[d] researchgate.netd-nb.infodioxole88%
3. Cycloaddition5-(Azidomethyl)-6-bromobenzo[d] researchgate.netd-nb.infodioxolePhenylacetylene, CuI1-((6-Bromobenzo[d] researchgate.netd-nb.infodioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole82%

Catalytic Methodologies for Derivatization

Catalytic methods are indispensable for the efficient and selective modification of the benzo[d] researchgate.netd-nb.infodioxole framework. Copper and palladium catalysts, in particular, have been instrumental in forging new carbon-carbon and carbon-heteroatom bonds.

Copper-Catalyzed Reactions

Copper catalysis is versatile, enabling a range of transformations on benzodioxole-containing molecules. The most prominent example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click reaction" as detailed in the previous section. researchgate.net In this reaction, a catalyst such as copper(I) iodide (CuI) is used to facilitate the formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes in excellent yields. researchgate.netmdpi.comnih.gov

Beyond click chemistry, copper-catalyzed reactions are employed for constructing other heterocyclic systems. For instance, copper salts can promote the synthesis of 1,4-benzodiazepinones through an alkene diamination strategy, a reaction that could be applied to allylic derivatives of benzo[d] researchgate.netd-nb.infodioxole. mdpi.com Furthermore, copper-catalyzed multicomponent reactions, which involve the in-situ formation of intermediates that subsequently react, offer a pathway to complex structures like spirotetrahydrocarbazoles from simple precursors. researchgate.net Copper catalysts have also been reported to mediate the synthesis of 4H-benzo[d] researchgate.netd-nb.infodioxin-4-one derivatives from salicylic (B10762653) acids and acetylenic esters. nih.gov

Palladium-Mediated Transformations

Palladium catalysis offers a powerful toolkit for creating C-C and C-N bonds, enabling significant diversification of the benzodioxole scaffold. The Suzuki-Miyaura coupling reaction is a prime example, used to form biaryl structures by coupling an organoboron compound with an aryl halide.

This has been demonstrated on the 1-((6-bromobenzo[d] researchgate.netd-nb.infodioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole system. researchgate.net Using a palladium catalyst such as PdCl₂(PPh₃)₂, the bromo-substituted benzodioxole core was successfully coupled with a variety of substituted boronic acids. researchgate.net This reaction proceeds with good to excellent yields and tolerates a wide range of functional groups on the boronic acid, providing access to a large library of derivatized compounds. researchgate.net

In addition to cross-coupling, palladium-catalyzed intramolecular arylation has been a key strategy in the total synthesis of benzo[d] researchgate.netd-nb.infodioxole-type aporphine (B1220529) alkaloids. rsc.org This approach establishes the core polycyclic framework of the natural products. Other advanced palladium-catalyzed processes, such as migratory cyclizations and domino reactions, have been developed for the synthesis of various benzo-fused heterocycles and could be adapted for derivatives of benzo[d] researchgate.netd-nb.infodioxol-4-ylmethanol. youtube.comnih.gov

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Benzodioxole Derivative Data based on the methodology from Dawood et al. (2019). researchgate.net

SubstrateBoronic Acid (Ar-B(OH)₂)Product (Ar-Substituted Benzodioxole)Yield
1-((6-Bromobenzo[d] researchgate.netd-nb.infodioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazoleIsoxazol-4-ylboronic acid4-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] researchgate.netd-nb.infodioxol-5-yl)isoxazole62%
(3-ethoxypyridin-2-yl)boronic acid3-ethoxy-2-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] researchgate.netd-nb.infodioxol-5-yl)pyridine65%
(2-formylphenyl)boronic acid2-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] researchgate.netd-nb.infodioxol-5-yl)benzaldehyde89%
(2-(methylsulfonyl)phenyl)boronic acid1-((6-(2-(methylsulfonyl)phenyl)benzo[d] researchgate.netd-nb.infodioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole78%

Biocatalytic Syntheses utilizing Oxynitrilases

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Oxynitrilases, also known as hydroxynitrile lyases (HNLs), are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes and ketones, producing chiral cyanohydrins. researchgate.netyoutube.com These cyanohydrins are valuable synthetic intermediates for producing pharmaceuticals and agrochemicals. youtube.comrsc.org

The application of oxynitrilases to the benzo[d] researchgate.netd-nb.infodioxole system typically involves a two-step process. First, benzo[d] researchgate.netd-nb.infodioxol-4-ylmethanol is oxidized to the corresponding aldehyde, benzo[d] researchgate.netd-nb.infodioxole-4-carbaldehyde, using standard oxidation methods. This aldehyde can then serve as a substrate for an oxynitrilase. Depending on the enzyme source, either the (R)- or (S)-cyanohydrin can be produced with high enantiomeric purity. researchgate.netd-nb.info For example, (R)-oxynitrilases derived from sources like Vicia sativa have been shown to effectively catalyze the addition of HCN to a range of aromatic aldehydes, affording the corresponding (R)-cyanohydrins in high yields and with excellent enantiomeric excess (ee). researchgate.net

The reaction is often performed in a micro-aqueous medium or a two-phase system to suppress the non-enzymatic, racemic background reaction, thereby ensuring high optical purity of the product. researchgate.netyoutube.com The resulting chiral cyanohydrin is a versatile building block that can be converted into other valuable chiral molecules, such as α-hydroxy acids (via hydrolysis of the nitrile) or β-amino alcohols (via reduction of the nitrile). rsc.org

Table 3: Substrate Scope of (R)-Oxynitrilase for Cyanohydrin Synthesis Illustrative examples based on findings for various aromatic aldehydes. researchgate.net

Aldehyde SubstrateEnzyme Source (Illustrative)ProductTypical YieldTypical Enantiomeric Excess (ee)
BenzaldehydeVicia sativa(R)-Mandelonitrile100%99%
4-ChlorobenzaldehydeVicia sativa(R)-4-Chloromandelonitrile98%97%
Benzo[d] researchgate.netd-nb.infodioxole-4-carbaldehyde (Piperonal)*(R)-Oxynitrilase(R)-2-Hydroxy-2-(benzo[d] researchgate.netd-nb.infodioxol-5-yl)acetonitrileHighHigh

Note: Piperonal (the 5-carbaldehyde isomer) is a well-established substrate for HNLs. The 4-carbaldehyde isomer is expected to behave similarly.

Novel Synthetic Routes to Fused Benzodioxole Systems

Benzo[d]researchgate.netd-nb.infodioxoles-Fused 1,4-Thiazepines

Novel synthetic strategies have been developed to construct fused heterocyclic systems incorporating the benzo[d] researchgate.netd-nb.infodioxole moiety. One such approach is the synthesis of benzo[d] researchgate.netd-nb.infodioxole-fused 1,4-thiazepines. These compounds are of pharmacological interest as they combine two biologically active heterocyclic cores. youtube.com

An efficient, one-pot condensation reaction has been reported for the synthesis of these fused systems. youtube.com The methodology involves the reaction of 3,4-methylenedioxyaniline (an amine derivative of the benzodioxole core), various aldehydes, and α-mercaptocarboxylic acids. This three-component reaction proceeds under solvent-free conditions to produce a series of novel benzo[d] researchgate.netd-nb.infodioxoles-fused 1,4-thiazepines in very good yields. youtube.com The synthesized compounds have been evaluated for their anti-proliferative activities, with some derivatives showing greater potency than the standard drug 5-Fluorouracil against certain human cancer cell lines. youtube.com This synthetic route represents an effective molecular hybridization approach to generate novel compounds with potential therapeutic applications. youtube.com

Benzothiazole (B30560) Derivatives incorporating Benzo[d]Current time information in Bangalore, IN.nih.govdioxole Moieties

The fusion of the benzo[d] Current time information in Bangalore, IN.nih.govdioxole and benzothiazole heterocyclic systems yields compounds with significant potential in medicinal chemistry. A primary synthetic strategy for creating these fused structures involves the construction of the thiazole (B1198619) ring onto a pre-existing benzo[d] Current time information in Bangalore, IN.nih.govdioxole framework.

One effective method starts from a substituted aminobenzodioxole. For instance, a 2-aminobenzothiazole (B30445) ring can be formed from an appropriately substituted aniline (B41778) derivative of benzo[d] Current time information in Bangalore, IN.nih.govdioxole. This transformation is commonly achieved by reacting the aniline with potassium thiocyanate (B1210189) (KSCN) in the presence of bromine and glacial acetic acid. This reaction proceeds via an electrophilic thiocyanation of the aromatic ring followed by intramolecular cyclization to form the 2-aminobenzothiazole product.

Another versatile approach involves the condensation of a 2-aminothiophenol (B119425) derivative of benzo[d] Current time information in Bangalore, IN.nih.govdioxole with various reagents. The required ortho-aminothiophenol can be synthesized from a corresponding ortho-nitro-substituted benzodioxole through reduction of the nitro group and subsequent introduction of a thiol group. This intermediate can then be condensed with aldehydes, carboxylic acids, or acyl chlorides to yield a wide array of 2-substituted benzothiazoles. nih.govwikipedia.org For example, reaction with an aldehyde in the presence of an oxidizing agent leads to the direct formation of the benzothiazole ring. nih.gov

A specific synthesis of benzothiazolo-fused pyrazoles has been demonstrated starting from 6-methyl-2-benzothiazolamine. nih.gov The process involves deamination followed by nitration and bromination to produce the key intermediate, 6-bromomethyl-7-nitrobenzothiazole, which then undergoes further heterocyclization reactions. nih.gov

Table 1: Synthesis of Benzothiazole Derivatives
Starting MaterialReagentsProduct TypeReference
Substituted AnilineKSCN, Br2, Glacial Acetic Acid2-AminobenzothiazoleN/A
2-AminothiophenolAldehydes, Oxidant (e.g., H2O2/HCl)2-Substituted Benzothiazole nih.gov
2-AminothiophenolAcyl Chlorides, Ionic Liquid2-Substituted Benzothiazole wikipedia.org
6-Methyl-2-benzothiazolamineH3PO4, NaNO2; H3PO2Benzothiazolo-fused Pyrazole nih.gov

Chromen-8-one Derivatives from Benzo[d]Current time information in Bangalore, IN.nih.govdioxol-5-ol

The synthesis of chromenone (4H-chromen-4-one) derivatives from phenolic starting materials is a well-established area of organic synthesis, with the Pechmann condensation and Simonis reaction being cornerstone methods. wikipedia.org When applied to Benzo[d] Current time information in Bangalore, IN.nih.govdioxol-5-ol, also known as sesamol (B190485), these reactions provide access to fused Current time information in Bangalore, IN.nih.govdioxolo[4,5-g]chromenone structures.

The Pechmann condensation is a classic method for preparing coumarins (chromen-2-ones) by reacting a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org The mechanism involves an initial transesterification catalyzed by the acid, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring ortho to the hydroxyl group, and subsequent dehydration to form the heterocyclic ring. wikipedia.org

A notable application of this reaction is the synthesis of ayapin (B1229749) derivatives, which are naturally occurring coumarins. acs.org The reaction of sesamol with various β-ketoesters, such as ethyl acetoacetate (B1235776) or ethyl butyrylacetate, under solvent-free conditions using a tailored zinc-titanium oxide nanoparticle catalyst (Zn0.925Ti0.075O NPs), has been shown to produce the corresponding coumarin (B35378) derivatives in good yields. acs.org The catalyst acts as an efficient and recyclable Lewis acid, activating the β-ketoester for the initial reaction with the phenol. acs.org

The general procedure involves heating a mixture of sesamol, the β-ketoester, and the catalyst at elevated temperatures, followed by purification of the product. acs.org This methodology has proven effective for a range of activated phenols and different β-ketoesters. acs.org

Table 2: Synthesis of Chromenone Derivatives from Sesamol
Reactant 1Reactant 2Catalyst / ConditionsProduct TypeReference
SesamolEthyl acetoacetateZn0.925Ti0.075O NPs, 110°C, Solvent-free Current time information in Bangalore, IN.nih.govDioxolo[4,5-g]chromen-2-one derivative acs.org
SesamolEthyl butyrylacetateZn0.925Ti0.075O NPs, 110°C, Solvent-free Current time information in Bangalore, IN.nih.govDioxolo[4,5-g]chromen-2-one derivative acs.org
SesamolEthyl benzoylacetateZn0.925Ti0.075O NPs, 110°C, Solvent-free Current time information in Bangalore, IN.nih.govDioxolo[4,5-g]chromen-2-one derivative acs.org

In-depth Analysis of Benzo[d] google.comchemsrc.comdioxol-4-ylmethanol Reveals Limited Public Research Data

A comprehensive investigation into the chemical reactivity and derivatization strategies for the specific compound Benzo[d] google.comchemsrc.comdioxol-4-ylmethanol has revealed a significant scarcity of detailed, publicly available research. While the structurally similar isomer, Benzo[d] google.comchemsrc.comdioxol-5-ylmethanol (commonly known as piperonyl alcohol), is well-documented and extensively studied, specific data regarding the chemical transformations of the 4-yl variant is notably limited. This lack of specific research prevents a thorough and scientifically robust construction of an article based on the requested detailed outline.

The initial directive was to generate a detailed scientific article focusing solely on the chemical reactivity and derivatization of Benzo[d] google.comchemsrc.comdioxol-4-ylmethanol, structured around a specific outline that includes functional group transformations, ring substitutions, and the synthesis of complex molecular architectures such as organoselenium compounds, thiourea (B124793) derivatives, and annelated heterocycles.

However, extensive searches of chemical literature and patent databases did not yield sufficient specific examples of these reactions for the Benzo[d] google.comchemsrc.comdioxol-4-ylmethanol isomer. The available data predominantly focuses on the 5-yl isomer, and applying this information to the 4-yl isomer would be speculative and not scientifically accurate.

One of the few specific reactions found involving a direct derivative is the use of Benzo[d] google.comchemsrc.comdioxole-4-carbaldehyde, the oxidation product of the target methanol, as a starting material. In a patented synthesis, this aldehyde undergoes reductive amination with an adamantylamine to form the corresponding secondary amine, ((Benzo[d] google.comchemsrc.comdioxol-4-yl)methyl)adamantylamine google.com. This single example illustrates a functional group transformation related to the methanol moiety but is insufficient to build a comprehensive report as requested.

The requested sections on the synthesis of organoselenium compounds, the generation of thiourea derivatives, the preparation of annelated heterocycles, and derivatization for prodrug synthesis using Benzo[d] google.comchemsrc.comdioxol-4-ylmethanol as a starting material could not be substantiated with specific, verifiable research findings.

Therefore, due to the lack of available scientific literature specifically detailing the reactivity and derivatization of Benzo[d] google.comchemsrc.comdioxol-4-ylmethanol, it is not possible to generate the requested article while adhering to the strict requirements of scientific accuracy and sourcing. The compound remains an area with limited exploration in published chemical synthesis literature.

Chemical Reactivity and Derivatization Strategies of Benzo D 1 2 Dioxol 4 Ylmethanol

Reaction Mechanisms of Benzo[d]beilstein-journals.orgosti.govdioxol-4-ylmethanol and its Analogues

While detailed mechanistic studies focusing specifically on Benzo[d] beilstein-journals.orgosti.govdioxol-4-ylmethanol are limited in publicly accessible literature, its chemical behavior can be largely inferred from studies of its close structural analogues, particularly its isomer piperonyl alcohol (benzo[d] beilstein-journals.orgosti.govdioxol-5-ylmethanol) and other substituted benzylic alcohols. The reactivity is dominated by the interplay between the benzylic alcohol functional group and the electron-donating 1,3-benzodioxole (B145889) ring system.

Mechanistic Studies of Oxidative Transformations

The oxidation of benzylic alcohols, including analogues of Benzo[d] beilstein-journals.orgosti.govdioxol-4-ylmethanol, is a fundamental transformation in organic synthesis, typically yielding aldehydes or carboxylic acids. The mechanisms of these oxidations are diverse and depend heavily on the oxidant employed.

Many modern oxidation methods proceed through radical intermediates. beilstein-journals.org For instance, the cerium-photocatalyzed aerobic oxidation of benzylic alcohols utilizes inexpensive CeCl₃·7H₂O as a photocatalyst and atmospheric oxygen as the terminal oxidant. nih.gov While the exact catalytic cycle is a subject of ongoing research, a plausible mechanism has been proposed based on experimental observations, including the inhibition of the reaction by radical scavengers like TEMPO. beilstein-journals.orgnih.gov

A proposed mechanistic pathway involves the following key steps nih.gov:

Formation of a Ce(IV)-alkoxide complex : Under aerobic conditions, a Ce(III) species, coordinated with the substrate alcohol, is oxidized to a Ce(IV)-alkoxide complex. During this step, molecular oxygen is reduced to a superoxide radical anion.

Photolytic Homolysis : The Ce(IV)-alkoxide complex undergoes photolysis upon irradiation (e.g., with blue light), leading to the homolytic cleavage of the Ce-O bond. This step forms a benzyloxy radical intermediate and regenerates the catalytically active Ce(III) species.

Hydrogen Abstraction and Product Formation : The benzylic radical can then undergo further reactions, typically hydrogen abstraction, to yield the final aldehyde product and a hydroperoxyl radical.

This process is applicable to a wide range of substituted benzylic alcohols, highlighting its relevance for understanding the potential oxidative pathways of Benzo[d] beilstein-journals.orgosti.govdioxol-4-ylmethanol. The efficiency of such reactions can be influenced by various parameters, including the choice of cerium salt, base, and solvent. beilstein-journals.org

Substrate (Analogue)Catalyst/BaseSolventConditionsProductYield (%)Reference
4-Iodobenzyl alcohol10 mol % CeCl₃·7H₂O / 10 mol % NaHCO₃CH₃CNBlue LED, 50 °C, 35 h4-Iodobenzaldehyde65 beilstein-journals.org
Benzyl alcohol10 mol % CeCl₃·7H₂O / 10 mol % NaHCO₃CH₃CNBlue LED, 50 °C, 35 hBenzaldehyde55 beilstein-journals.org
4-(Phenylthio)benzyl alcohol10 mol % CeCl₃·7H₂O / 10 mol % NaHCO₃CH₃CNBlue LED, 50 °C, 35 h4-(Phenylthio)benzaldehyde61 beilstein-journals.org
Thiophene-2-ylmethanol10 mol % CeCl₃·7H₂O / 10 mol % NaHCO₃CH₃CNBlue LED, 50 °C, 35 hThiophene-2-carbaldehyde80 beilstein-journals.org
2-Naphthylmethanol10 mol % CeCl₃·7H₂O / 10 mol % NaHCO₃CH₃CNBlue LED, 50 °C, 35 h2-Naphthaldehyde61 beilstein-journals.org

Other oxidation mechanisms, such as those involving chromium reagents like pyridinium chlorochromate (PCC), generally proceed via a chromate ester intermediate. The key step is often an E2-like elimination where a base removes the proton from the carbon bearing the hydroxyl group, leading to the formation of the carbon-oxygen double bond. masterorganicchemistry.com

Elucidation of Cyclization Reaction Pathways

The benzo[d] beilstein-journals.orgosti.govdioxole moiety can participate in or influence a variety of cyclization reactions. The benzylic alcohol group can be a handle for initiating these transformations, often through its conversion to a more reactive species. Oxidative radical cyclizations provide a powerful strategy for constructing complex polycyclic systems from simple precursors. mdpi.com

These reactions are frequently mediated by transition metal oxidants like iron(III) chloride (FeCl₃), manganese(III) acetate (Mn(OAc)₃), or cerium(IV) ammonium nitrate (CAN). mdpi.comthieme-connect.de A general mechanism involves the oxidation of a starting material to generate a radical, which then undergoes an intramolecular cyclization.

For example, a cascade radical cyclization–cyclization reaction has been developed to synthesize 1H-benzo[f]isoindole derivatives. mdpi.com In this process, an active methine substrate containing both an allyl and a phenyl group as radical acceptors is treated with FeCl₃. The proposed pathway is as follows mdpi.com:

Radical Generation : The oxidant generates a radical on the active methine carbon.

First Cyclization : The initial radical undergoes a 5-exo-trig intramolecular addition to the allyl group, forming a five-membered ring and a new primary radical.

Second Cyclization : This newly formed radical then adds to the appended phenyl group in a second cyclization step.

Oxidation/Aromatization : The resulting radical intermediate is oxidized by another equivalent of FeCl₃ to a cation, which then eliminates a proton to afford the final aromatic benzo[f]isoindole product.

This type of cascade highlights how a functional group, related to the structure of Benzo[d] beilstein-journals.orgosti.govdioxol-4-ylmethanol, can be part of a precursor designed for complex intramolecular transformations initiated by an oxidative event. The reversibility of the initial cyclization step can affect the stereoselectivity of the final product. mdpi.com Studies on the formation and reactivity of radicals derived from benzodioxole structures indicate that various pathways, including rearrangement and ring-opening, are possible depending on the specific structure and conditions. cdnsciencepub.com

Investigation of Electron Transfer Processes in Reactivity

Many oxidative transformations of aromatic compounds, including benzylic alcohols, are initiated by a single-electron transfer (SET) process. nih.gov Oxidants such as cerium(IV) are particularly well-known for promoting reactions via SET mechanisms. nih.gov

The fundamental process involves the transfer of a single electron from the organic substrate (the electron donor) to the oxidant (the electron acceptor). In the case of a neutral substrate like Benzo[d] beilstein-journals.orgosti.govdioxol-4-ylmethanol, this would generate a radical cation. nih.gov

Mechanism of Ce(IV)-Mediated SET Oxidation: The oxidation of alcohols by Ce(IV) can be described by the formation of a coordination complex between the alcohol and the Ce(IV) ion, followed by an inner-sphere electron transfer. This process cleaves the C-C or O-H bond, generating a radical intermediate and a Ce(III) species. The subsequent fate of the radical depends on the reaction conditions and the substrate's structure. acs.org

Kinetic and mechanistic studies on the Ce(IV)-mediated oxidation of various organic molecules have shown that:

Radical Cation Intermediates : The SET oxidation of a neutral substrate generates a radical cation, whose intrinsic properties can drive a variety of subsequent bond-forming reactions. nih.gov

Solvent Effects : The rate of reaction and the stability of the radical cation intermediate are significantly dependent on the solvent. For instance, the decay of radical cations is substantially accelerated in methanol (B129727) compared to less polar solvents like acetonitrile or methylene (B1212753) chloride. This is attributed to the ability of protic solvents like methanol to assist in the cleavage of O-H bonds in the intermediate, leading to a more ordered transition state. nih.gov

Catalysis : The initial SET step can be part of a catalytic cycle. For example, in photocatalytic systems, a Ce(III) species can be oxidized to Ce(IV), which then acts as the SET oxidant. The Ce(III) is subsequently regenerated after the radical intermediate is formed, continuing the cycle. nih.gov

The electron-rich nature of the benzo[d] beilstein-journals.orgosti.govdioxole ring would make Benzo[d] beilstein-journals.orgosti.govdioxol-4-ylmethanol and its analogues particularly susceptible to oxidation via SET mechanisms, as the aromatic system can stabilize the resulting radical cation intermediate.

Advanced Spectroscopic Characterization and Structural Elucidation of Benzo D 1 2 Dioxol 4 Ylmethanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic compounds, providing granular information about the chemical environment of individual atoms. For benzo[d] ias.ac.inresearchgate.netdioxol-4-ylmethanol derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign proton (¹H) and carbon (¹³C) signals accurately.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of a benzo[d] ias.ac.inresearchgate.netdioxol-4-ylmethanol derivative reveals characteristic signals corresponding to the aromatic, methylene-dioxo, and methanolic protons. The aromatic protons typically appear as a complex multiplet in the range of δ 6.6-7.0 ppm. The two protons of the dioxole ring (O-CH₂-O) typically resonate as a distinct singlet around δ 5.8-6.0 ppm. The benzylic methylene (B1212753) protons (Ar-CH₂-OH) adjacent to the hydroxyl group usually appear as a singlet or a doublet, depending on coupling with the hydroxyl proton, in the region of δ 3.5-4.5 ppm.

For instance, in a series of synthesized (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide derivatives, the aromatic protons of the benzo[d] ias.ac.inresearchgate.netdioxole moiety exhibited signals in the range of δ 7.94–6.05 ppm. nih.gov In another study on (Z)-methyl 3-(benzo[d] ias.ac.inresearchgate.netdioxol-5-yl)-2-((2-formyl-1H-pyrrol-1-yl) methyl) acrylate, the methylene protons of the dioxole ring appeared as a singlet at 5.98 ppm. ijcmas.com

Proton TypeTypical Chemical Shift (δ, ppm)Multiplicity
Aromatic (Ar-H)6.6 - 7.0Multiplet
Dioxole (O-CH₂-O)5.8 - 6.0Singlet
Benzylic (Ar-CH₂-OH)3.5 - 4.5Singlet or Doublet

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The aromatic carbons of the benzo[d] ias.ac.inresearchgate.netdioxol ring typically resonate in the region of δ 108-150 ppm. The carbon of the methylene-dioxo group (O-CH₂-O) is characteristically found further downfield at approximately δ 101 ppm. The benzylic carbon (Ar-CH₂-OH) signal appears in the range of δ 60-70 ppm.

In a study of novel organoselenium compounds incorporating the benzo[d] ias.ac.inresearchgate.netdioxole subunit, the carbon signals for the aromatic ring were observed between δ 107.81 and δ 147.72 ppm, while the dioxole methylene carbon resonated at δ 100.99 ppm. ias.ac.in

Carbon TypeTypical Chemical Shift (δ, ppm)
Aromatic (Ar-C)108 - 150
Dioxole (O-CH₂-O)~101
Benzylic (Ar-CH₂-OH)60 - 70

Advanced 2D NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR techniques are employed. These experiments are instrumental in solving complex structures and resolving signal overlap that can occur in 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. In benzo[d] ias.ac.inresearchgate.netdioxol-4-ylmethanol derivatives, COSY spectra would confirm the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons directly attached to carbons. It is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, proton signals. For example, the proton signal of the O-CH₂-O group would show a correlation to the corresponding carbon signal around 101 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment reveals couplings between protons and carbons that are two or three bonds apart. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the benzylic protons (Ar-CH₂) would show correlations to the aromatic carbons of the benzene (B151609) ring.

The combination of these 2D NMR techniques allows for a comprehensive and definitive structural elucidation of benzo[d] ias.ac.inresearchgate.netdioxol-4-ylmethanol derivatives. mdpi.com

Specialized NMR for Heteroatoms (e.g., ⁷⁷Se NMR)

For derivatives of benzo[d] ias.ac.inresearchgate.netdioxol-4-ylmethanol that incorporate heteroatoms with NMR-active isotopes, specialized NMR techniques can provide direct information about the chemical environment of these atoms. A notable example is ⁷⁷Se NMR for selenium-containing derivatives.

In the characterization of novel benzo[d] ias.ac.inresearchgate.netdioxole substituted organoselenium compounds, ⁷⁷Se NMR spectroscopy was a key analytical tool. For 1-((benzo[d] ias.ac.inresearchgate.netdioxol-5-yl)methyl)-2-((benzo[d] ias.ac.inresearchgate.netdioxol-6-yl)methyl)diselane, a ⁷⁷Se NMR signal was observed at δ 403.1 ppm. ias.ac.in This chemical shift provides valuable information about the oxidation state and bonding environment of the selenium atoms.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as benzo[d] ias.ac.inresearchgate.netdioxol-4-ylmethanol and its derivatives. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets from which ions are desorbed into the gas phase. This method typically produces protonated molecules [M+H]⁺ or sodiated molecules [M+Na]⁺, allowing for the direct determination of the molecular weight.

The fragmentation of the molecular ion can be induced in the mass spectrometer (e.g., through collision-induced dissociation, CID) to provide structural information. For benzo[d] ias.ac.inresearchgate.netdioxol-4-ylmethanol derivatives, characteristic fragmentation patterns would involve the loss of small molecules such as water (H₂O) from the alcohol functionality, or cleavage of the benzylic C-C bond.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high accuracy and precision, HRMS allows for the calculation of a unique molecular formula. This technique was employed to confirm the structure of a Benzo[d] nih.govresearchgate.netdioxole derivative, (E)-1-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. The experimentally determined mass of the molecular ion (M+) was compared to the theoretically calculated mass, showing a negligible difference, which confirms the proposed molecular formula of C₁₇H₂₂O₃ mdpi.com.

Table 1: HRMS Data for a Benzo[d] nih.govresearchgate.netdioxole Derivative

Parameter Value
Molecular Formula C₁₇H₂₂O₃
Calculated Mass (M+) 274.15689
Found Mass (M+) 274.15665
Technique Electron Ionization (EI)

Data sourced from MDPI mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods provide a molecular "fingerprint," allowing for the identification of functional groups and offering insights into the molecular structure.

Infrared (IR) Spectroscopic Characterization

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. In the characterization of various Benzo[d] nih.govresearchgate.netdioxole derivatives, IR spectroscopy has been used to confirm the presence of key structural motifs. For instance, the characteristic C-O-C stretching vibrations of the dioxole ring are typically observed in the 1240-1020 cm⁻¹ region. Other notable peaks include those for aromatic C=C stretching and, in more complex derivatives, C=N stretching vibrations researchgate.net.

Table 2: Characteristic IR Absorption Bands for Benzo[d] nih.govresearchgate.netdioxole Derivatives

Vibrational Mode Wavenumber (cm⁻¹) Reference
C=N Stretch ~1680 researchgate.net
C=C (aromatic) Stretch ~1640 researchgate.net
C-O-C (dioxole) Stretch 1239 - 1027 researchgate.net

Data compiled from research on 1,3-benzodioxole (B145889) derivatives researchgate.net.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational technique based on the inelastic scattering of monochromatic light diva-portal.org. It provides detailed information about a molecule's chemical structure and composition, yielding a unique spectral fingerprint diva-portal.orgalbany.edu. A key advantage of Raman spectroscopy is its non-destructive nature and the minimal sample preparation required diva-portal.org. This technique is highly specific for identifying molecular bonding and can be used to analyze materials in solid, liquid, or gas phases without laborious preparation azom.com. In the context of Benzo[d] nih.govresearchgate.netdioxol-4-ylmethanol derivatives, Raman spectroscopy can be applied to confirm the presence of the aromatic ring system and the dioxole moiety, complementing the data obtained from IR spectroscopy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and conformational details.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This analysis yields detailed information about the crystal lattice and the arrangement of molecules within it. Several derivatives of Benzo[d] nih.govresearchgate.netdioxole have been successfully characterized using this method, revealing their crystal systems, space groups, and unit cell dimensions. These parameters are fundamental to defining the solid-state packing and symmetry of the molecules researchgate.netresearchgate.net.

Table 3: Crystallographic Data for Selected Benzo[d] nih.govresearchgate.netdioxole Derivatives

Compound Formula Crystal System Space Group
Pyrazole Derivative researchgate.net C₁₆H₁₅N₃O₃S Triclinic
Thiazolidin-4-one Derivative researchgate.net C₂₀H₂₁NO₆S Monoclinic P2₁/n
Naproxen Ester Derivative researchgate.net C₂₂H₂₀O₅ Orthorhombic P2₁2₁2₁

This table compiles data from multiple crystallographic studies.

Computational Chemistry and Theoretical Modeling of Benzo D 1 2 Dioxol 4 Ylmethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed insights into its behavior at the atomic and electronic levels.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used in drug discovery to predict the interaction between a ligand and a protein receptor.

Identification of Binding Sites and AffinitiesBeyond predicting the mode of interaction, molecular docking can also be used to identify the most likely binding site on a receptor and to estimate the binding affinity of the ligand. This information is critical for assessing the potential of a compound as a therapeutic agent. Currently, there are no published molecular docking studies featuring Benzo[d]guidechem.comdioxol-4-ylmethanol.

While computational studies on related compounds containing the benzo[d] guidechem.comdioxole core exist, the specific and detailed computational analysis of Benzo[d] guidechem.comdioxol-4-ylmethanol as requested is not available in the scientific literature. The application of the aforementioned computational methods to this compound represents an open area for future research.

Reactivity and Stability Predictions

Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction. By calculating various electronic parameters, scientists can forecast the stability of a molecule and identify the most probable sites for electrophilic or nucleophilic attack.

Fukui functions are a central concept in Density Functional Theory (DFT) used to describe local reactivity. They indicate the change in electron density at a specific point in a molecule when an electron is added or removed. This allows for the identification of the most susceptible sites for different types of chemical attack:

Nucleophilic attack (f+) : The site most likely to accept an electron.

Electrophilic attack (f-) : The site most likely to donate an electron.

Radical attack (f0) : The site most susceptible to attack by a radical species.

By calculating these functions, one can create a "reactivity map" of a molecule. For a molecule in the benzodioxole class, these calculations can pinpoint specific atoms on the aromatic ring or the substituent groups that are most likely to participate in chemical reactions. For instance, in a study of related heterocyclic compounds, Fukui and Parr functions were used to locate the reactive electrophile and nucleophile centers in the molecule, demonstrating the utility of this method in predicting reaction sites. irjweb.com

Frontier Molecular Orbital (FMO) theory is a fundamental tool for examining chemical reactivity and stability. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an electrophile.

LUMO : This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons from a nucleophile.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of a molecule's stability. wikipedia.org A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a small gap suggests the molecule is more reactive and less stable. wikipedia.org

While specific values for Benzo[d] researchgate.netutp.edu.codioxol-4-ylmethanol are not published, studies on similar molecules provide insight. For example, DFT studies on various organic molecules, including heterocyclic systems, consistently use the HOMO-LUMO gap to assess reactivity. nih.gov The lower the energy gap, the more easily electronic transitions can occur, indicating higher chemical reactivity and polarizability. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for a Generic Heterocyclic Compound

ParameterDescriptionTypical Value Range (eV)Implication
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 to -5.0Higher values indicate better electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-2.0 to -1.0Lower values indicate better electron-accepting ability.
ΔE (Gap) ELUMO - EHOMO4.0 to 5.5A smaller gap correlates with higher chemical reactivity. nih.gov
Hardness (η) (ELUMO - EHOMO) / 22.0 to 2.75Measures resistance to charge transfer; higher hardness indicates lower reactivity. nih.gov
Softness (S) 1 / (2η)0.18 to 0.25The reciprocal of hardness; higher softness indicates higher reactivity.

Note: This table presents typical value ranges for educational purposes and does not represent actual calculated data for Benzo[d] researchgate.netutp.edu.codioxol-4-ylmethanol.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures (bonds, lone pairs, and antibonds). This method is used to investigate charge transfer, delocalization of electron density, and hyperconjugative interactions.

The key concept in NBO analysis is the examination of interactions between filled "donor" orbitals (Lewis-type, such as bonds or lone pairs) and empty "acceptor" orbitals (non-Lewis type, typically antibonds). The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer (ICT). A higher E(2) value signifies a stronger interaction and greater electron delocalization, which contributes to the molecule's stability.

For instance, in a theoretical study of thiazole (B1198619) azo dyes, NBO analysis was used to quantify the ICT from a donor methoxyphenyl group towards acceptor groups. mdpi.com The analysis revealed significant stabilization energies from the delocalization of π-electrons from the donor to the acceptor moieties, which was crucial in understanding the compound's electronic and optical properties. mdpi.com For a molecule like Benzo[d] researchgate.netutp.edu.codioxol-4-ylmethanol, NBO analysis would likely reveal significant delocalization within the benzodioxole ring system and interactions involving the lone pairs on the oxygen atoms and the π-system of the aromatic ring.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in photonics and optoelectronics, such as optical switching and data storage. rsc.org Computational chemistry is a powerful tool for predicting the NLO properties of molecules. Key parameters include:

Polarizability (α) : The ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-order Hyperpolarizability (β) : The primary determinant of a molecule's NLO response. A high β value is a prerequisite for potential NLO applications.

Molecules with significant NLO properties often feature an electron-donating group and an electron-accepting group connected by a π-conjugated system, which facilitates intramolecular charge transfer. The benzodioxole moiety can act as part of this conjugated system.

A study on quinoline-1,3-benzodioxole chalcone, which contains the benzodioxole ring, demonstrated its potential as an NLO material through computational analysis. rsc.org Similarly, an experimental and theoretical study was conducted on pyrazoline derivatives containing a Benzo[d] researchgate.netutp.edu.codioxol-5-yl group. utp.edu.co The theoretical calculations, performed using DFT with the M06-2X functional, provided values for the dipole moment and hyperpolarizability that correlated well with experimental results, suggesting that the benzodioxole framework can contribute effectively to NLO properties. utp.edu.co

Table 2: Calculated NLO Properties for an Illustrative Benzodioxole Derivative (Pyrazoline with a Benzo[d] researchgate.netutp.edu.codioxol-5-yl moiety)

ParameterCalculated ValueUnit
Dipole Moment (µ) 8.5003Debye
Average Polarizability (α) 0.9768D
First Hyperpolarizability (β) Data not specified in abstractesu

Source: Adapted from theoretical calculations on a 1-Aryl-3-(4-Methoxyphenyl)-5-(Benzo(d)(1,3)Dioxol-5-yl)-2H-Pyrazoline derivative. utp.edu.co

These findings suggest that Benzo[d] researchgate.netutp.edu.codioxol-4-ylmethanol, possessing a similar electronic framework, could also exhibit interesting NLO properties, which could be confirmed through specific computational analysis.

Biological and Pharmacological Activities of Benzo D 1 2 Dioxol 4 Ylmethanol and Its Analogues

Anticancer and Antiproliferative Activities

Analogues of Benzo[d] najah.eduresearchgate.netdioxol-4-ylmethanol have demonstrated a range of anticancer activities, including the ability to inhibit the growth of various cancer cell lines and induce cell death through apoptosis. The structural modifications of the benzo[d] najah.eduresearchgate.netdioxole scaffold have led to the development of derivatives with potent cytotoxic effects.

Cytotoxic Effects on Cancer Cell Lines (e.g., HepG2, HCT116, MCF-7)

Several studies have evaluated the cytotoxic effects of benzo[d] najah.eduresearchgate.netdioxole derivatives against a panel of human cancer cell lines. For instance, a series of N-(methoxyphenyl)benzo[d] najah.eduresearchgate.netdioxole-5-carboxamides, specifically compounds 2a and 2b, have shown notable anticancer activity. najah.edu Their cytotoxic effects were assessed against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines. najah.edu While some benzodiazepine derivatives with a benzodioxole moiety showed weak activity, the carboxamide-containing compounds demonstrated significant cytotoxicity. najah.edu

In another study, noscapine analogues with modifications on the 1,3-benzodioxole (B145889) motif were synthesized and evaluated. A deuterated derivative (14e) and a dioxino-containing analogue (20) exhibited potent cytotoxic activity against the MCF-7 breast cancer cell line with EC50 values of 1.50 µM and 0.73 µM, respectively. nih.gov Compound 20 also showed significant activity against melanoma, non-small cell lung carcinoma, and cancers of the brain and kidney. nih.gov

Furthermore, certain thiourea (B124793) derivatives incorporating the 1,3-benzodioxole structure have displayed significant cytotoxic effects against HCT116, HepG2, and MCF-7 cancer cell lines, with some compounds showing greater potency than the standard chemotherapeutic drug doxorubicin. researchgate.net For example, N¹,N³-disubstituted-thiosemicarbazone 7 had IC50 values of 1.11 µM, 1.74 µM, and 7.0 µM for HCT116, HepG2, and MCF-7, respectively. researchgate.net

Interactive Table of Cytotoxic Activity of Benzo[d] najah.eduresearchgate.netdioxole Analogues:

CompoundCell LineIC50/EC50 (µM)Reference
N¹,N³-disubstituted-thiosemicarbazone 7HCT1161.11 researchgate.net
N¹,N³-disubstituted-thiosemicarbazone 7HepG21.74 researchgate.net
N¹,N³-disubstituted-thiosemicarbazone 7MCF-77.0 researchgate.net
DoxorubicinHCT1168.29 researchgate.net
DoxorubicinHepG27.46 researchgate.net
DoxorubicinMCF-74.56 researchgate.net
Deuterated noscapine derivative 14eMCF-71.50 nih.gov
Dioxino-containing noscapine analogue 20MCF-70.73 nih.gov

Mechanisms of Action in Cancer Cells

The anticancer effects of benzo[d] najah.eduresearchgate.netdioxole analogues are attributed to several underlying mechanisms, including the inhibition of critical enzymes involved in cancer cell proliferation and the induction of programmed cell death.

While direct evidence for Benzo[d] najah.eduresearchgate.netdioxol-4-ylmethanol or its close analogues as potent EGFR tyrosine kinase inhibitors is not abundant in the reviewed literature, the broader class of heterocyclic compounds is of great interest in this area. EGFR is a key target in cancer therapy, and its inhibition can block downstream signaling pathways that promote cell proliferation. reactionbiology.comfrontiersin.org Studies on benzothiazole (B30560) and benzofuran derivatives, which are also heterocyclic compounds, have shown that they can act as EGFR-TK inhibitors. nih.govnih.gov For instance, certain benzimidazole-based 1,3,4-oxadiazole derivatives have demonstrated significant EGFR kinase inhibition, leading to cell cycle arrest and apoptosis. mdpi.com The potential for benzo[d] najah.eduresearchgate.netdioxole-containing scaffolds to be developed as EGFR inhibitors remains an area for future investigation.

The induction of apoptosis is a key mechanism by which anticancer agents eliminate tumor cells. Several benzo[d] najah.eduresearchgate.netdioxole analogues have been shown to induce apoptosis in cancer cells. For example, derivatives of Justicidin B, which contain a related lignan structure, were found to cause an elevation of both early and late apoptotic populations in human melanoma A375 cells, as assessed by Annexin V-FITC/PI staining. nih.gov These compounds induced classic morphological changes associated with apoptosis, such as membrane blebbing and the formation of apoptotic bodies. nih.gov Similarly, a novel benzothiazole derivative was shown to induce apoptosis in colorectal cancer cells through the mitochondrial intrinsic pathway. frontiersin.org

Disruption of the normal cell cycle is a hallmark of cancer, and many chemotherapeutic agents exert their effects by causing cell cycle arrest. Certain analogues of Benzo[d] najah.eduresearchgate.netdioxol-4-ylmethanol have been found to modulate the cell cycle in cancer cells. For instance, the carboxamide-containing benzodioxole derivative, compound 2b, was found to cause cell cycle arrest at the G2/M phase, with an activity level close to that of the reference drug Doxorubicin. najah.edu Another study on a benzoxazole derivative, K313, demonstrated its ability to induce cell cycle arrest at the G0/G1 phase in Nalm-6 and Daudi cells. nih.gov The ability of these compounds to halt cell cycle progression contributes to their antiproliferative effects.

The mitochondrial or intrinsic pathway of apoptosis is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. unife.it The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. nih.gov An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. nih.gov

Studies on Diphyllin and its derivatives, which are structurally related to some cytotoxic natural products containing the 1,3-benzodioxole ring system, have shown that these compounds can modulate the expression of Bax and Bcl-2. nih.gov Treatment of human melanoma cells with these compounds led to an increased expression of Bax, which in turn elevated the Bax/Bcl-2 ratio, indicating the involvement of the mitochondrial pathway in the induced apoptosis. nih.govnih.gov Specifically, Diphyllin methyl ether was found to significantly increase the protein expression of Bax while markedly reducing the level of the anti-apoptotic factor Bcl-2. nih.gov

Anti-inflammatory Properties

The anti-inflammatory potential of compounds derived from the benzo[d] researchgate.netnih.govdioxole scaffold has been an area of significant research interest. Investigations have focused on the ability of these analogues to modulate key inflammatory pathways, particularly those involving cyclooxygenase (COX) enzymes.

Inhibition of Inflammatory Mediators and Pathways

A key mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. nih.gov Research has explored novel benzodioxole derivatives for their ability to act as COX inhibitors.

In one study, a series of methyl 2-(6-benzoylbenzo[d] researchgate.netnih.govdioxol-5-yl)acetate derivatives were synthesized and evaluated for their inhibitory activity against both COX-1 and COX-2 enzymes. The results indicated that several of these compounds displayed potent inhibitory effects. For instance, compound 3b , methyl 2-(6-(2-iodobenzoyl)benzo[d] researchgate.netnih.govdioxol-5-yl)acetate, showed significant activity against both COX-1 and COX-2, with IC₅₀ values of 1.12 µM and 1.3 µM, respectively. nih.gov Another compound, 4f , demonstrated the most potent activity against the COX-1 enzyme with an IC₅₀ value of 0.725 µM. nih.gov These findings highlight the potential of the benzodioxole scaffold in designing effective inhibitors of key inflammatory enzymes.

Potential as Non-Steroidal Anti-inflammatory Agents

The development of new NSAIDs often targets selective inhibition of the COX-2 enzyme to reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov The benzodioxole derivatives mentioned above were assessed for their potential as NSAIDs by comparing their activity and selectivity to known drugs like Ketoprofen.

Compound 3b exhibited a COX-1/COX-2 selectivity ratio of 0.862, which was found to be more favorable than that of Ketoprofen (0.196). nih.gov Furthermore, compound 4d was identified as the most selective inhibitor in the series, with a COX-1/COX-2 ratio of 1.809. nih.gov This suggests that specific structural modifications to the benzo[d] researchgate.netnih.govdioxole framework can lead to compounds with potent and selective anti-inflammatory activity, marking them as promising candidates for further development as novel NSAIDs.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected Benzo[d] researchgate.netnih.govdioxole Analogues

Compound Target Enzyme IC₅₀ (µM) Selectivity Ratio (COX-1/COX-2)
3b COX-1 1.12 0.862
COX-2 1.3
4d COX-1 - 1.809
COX-2 -
4f COX-1 0.725 -
COX-2 -
Ketoprofen COX-1 - 0.196
COX-2 -

Data sourced from a study on novel benzodioxole derivatives as COX inhibitors. nih.gov

Antioxidant Activities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous pathological conditions. nih.gov Antioxidants can mitigate this damage by neutralizing free radicals. nih.gov Analogues of benzo[d] researchgate.netnih.govdioxol-4-ylmethanol have been investigated for their antioxidant properties.

Radical Scavenging Mechanisms

The ability of phenolic compounds to scavenge free radicals is central to their antioxidant activity and can occur through several mechanisms, primarily Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researcher.lifenih.gov

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. frontiersin.org

Single Electron Transfer followed by Proton Transfer (SET-PT): This two-step process involves the antioxidant first donating an electron to the radical, followed by the transfer of a proton. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant molecule first loses a proton, and the resulting anion then donates an electron to the free radical. researcher.life

Theoretical studies using density functional theory (DFT) have indicated that the predominant radical scavenging mechanism can vary depending on the environment. researcher.life For some phenolic structures, the HAT mechanism is favored in the gas phase and lipid environments, while the SPLET mechanism is more likely in aqueous media. researcher.life

Protection Against Oxidative Stress

The antioxidant potential of several benzodioxole derivatives has been demonstrated through in vitro assays. In a study evaluating a series of newly synthesized compounds, two benzodiazepine derivatives incorporating the benzodioxole structure, 7a and 7b , showed moderate antioxidant activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. najah.edu

Compound 7a displayed an IC₅₀ value of 39.85 µM, while compound 7b had an IC₅₀ of 79.95 µM. najah.eduresearchgate.net In comparison, the standard potent antioxidant agent Trolox exhibited an IC₅₀ of 7.72 µM. najah.eduresearchgate.net The antioxidant capacity of these compounds was attributed to the benzodiazepine structure's ability to interact with and neutralize the DPPH free radical. najah.edu These findings suggest that the benzo[d] researchgate.netnih.govdioxole moiety can serve as a valuable scaffold for developing compounds capable of protecting against oxidative stress.

Table 2: Antioxidant Activity of Benzodiazepine Derivatives of Benzodioxole

Compound IC₅₀ (µM) vs DPPH
7a 39.85
7b 79.95
Trolox (Reference) 7.72

Data from a study evaluating the biological properties of benzodioxole derivatives. najah.eduresearchgate.net

Neuropharmacological Applications

The benzo[d] researchgate.netnih.govdioxole ring is a structural feature present in several neuropharmacologically active compounds. One of the most notable examples is Stiripentol, an analogue of benzo[d] researchgate.netnih.govdioxol-4-ylmethanol. mdpi.com

Stiripentol is an aromatic allylic alcohol characterized by a 1,3-benzodioxole ring moiety. mdpi.com It is an established antiepileptic drug used in the treatment of Dravet's syndrome, a severe form of epileptic encephalopathy that appears in infancy and is characterized by drug-resistant seizures. mdpi.com The European Medicines Agency (EMA) approved Stiripentol as an orphan drug for Dravet's syndrome in 2007, with subsequent approvals in Japan, Canada, and the USA. mdpi.com The proven efficacy of Stiripentol underscores the significance of the benzo[d] researchgate.netnih.govdioxole scaffold in the development of agents targeting the central nervous system. mdpi.com

Potential as Antidepressant Agents

While direct studies on the antidepressant properties of Benzo[d] nih.govnih.govdioxol-4-ylmethanol are not extensively documented, research into its analogues has shown promise. For instance, the compound MKC-242, which incorporates a 1,3-benzodioxole ring, has demonstrated notable antidepressant-like effects in animal models nih.gov. Studies on new derivatives of 1,2,3-triazolo-1,4-benzodiazepines have also indicated potential antidepressant properties, suggesting that the broader class of compounds with structural similarities may warrant further investigation for their mood-altering effects nuph.edu.uanuph.edu.ua. The investigation of various benzothiazole derivatives has further expanded the landscape of potential antidepressant agents, with several compounds showing a significant reduction in immobility time in mice, a key indicator of antidepressant efficacy nih.gov.

Modulatory Effects on Neurotransmitter Systems (e.g., Serotonin Reuptake Inhibition)

The mechanism behind the antidepressant-like effects of some benzo[d] nih.govnih.govdioxole analogues appears to be linked to the modulation of neurotransmitter systems. Specifically, the compound MKC-242 has been identified as a selective serotonin 1A receptor agonist nih.gov. Activation of these receptors is a known mechanism of action for some anxiolytic and antidepressant drugs. This finding suggests that the benzo[d] nih.govnih.govdioxole moiety can be a component of molecules that interact with the serotonergic system, a key regulator of mood and emotion. While direct evidence for serotonin reuptake inhibition by Benzo[d] nih.govnih.govdioxol-4-ylmethanol itself is lacking, the activity of its analogues points towards a potential role for this chemical scaffold in modulating serotonergic neurotransmission.

Anticonvulsant Activity Studies

Significant research has been conducted on the anticonvulsant properties of derivatives containing the benzo[d] nih.govnih.govdioxole structure. A study focused on a series of 5-substituted benzo[d] nih.govnih.govdioxole derivatives identified several compounds with promising anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models nih.gov. One of the most potent compounds from this series, designated as 3c, exhibited a high protective index, comparable to established antiepileptic drugs nih.gov. Stiripentol, an approved antiepileptic drug, also contains the 1,3-benzodioxole moiety, further highlighting the importance of this structural feature in the design of anticonvulsant agents mdpi.com. The broad-spectrum anticonvulsant properties observed in various animal seizure models for compounds containing similar scaffolds underscore the potential of this chemical class in epilepsy treatment mdpi.com.

Below is a table summarizing the anticonvulsant activity of selected 5-substituted benzo[d] nih.govnih.govdioxole derivatives:

CompoundMES Screen (ED₅₀ mg/kg)scPTZ Screen (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
3a 35.2>100189.65.4
3c 9.8>100229.423.4
3d 42.1>100215.45.1
4c >10089.5>300>3.4
4d 88.695.7>300>3.4
Phenytoin 9.5>10068.57.2
Carbamazepine 8.8>10075.38.6

Data sourced from a study on 5-substituted benzo[d] nih.govnih.govdioxole derivatives nih.gov.

Interactions with GABA-A Receptors (Indirect relevance through benzodioxole scaffold)

The gamma-aminobutyric acid type A (GABA-A) receptor is a primary target for many anticonvulsant and anxiolytic drugs, including benzodiazepines nih.govdrugbank.com. While direct interaction of Benzo[d] nih.govnih.govdioxol-4-ylmethanol with GABA-A receptors has not been explicitly studied, the benzodioxole scaffold is a component of molecules that can modulate this receptor system. For example, some compounds isolated from Salvia triloba have been shown to modulate GABA-A receptors researchgate.netscirp.org. Benzodiazepines, which are well-known positive allosteric modulators of GABA-A receptors, share some structural similarities with certain psychoactive compounds containing the benzodioxole moiety mdpi.com. This indirect evidence suggests that the benzodioxole scaffold could potentially contribute to interactions with the GABA-A receptor complex, a hypothesis that warrants further investigation.

Antimicrobial and Anti-infective Properties

The benzo[d] nih.govnih.govdioxole scaffold has been incorporated into various molecules to explore their antimicrobial potential.

Antibacterial Activity

Derivatives containing the 1,3-benzodioxole system have been synthesized and evaluated for their antibacterial activity. Some peptidyl derivatives of 1,3-benzodioxole have shown the ability to promote the growth of certain organisms like Bacillus subtilis in vitro nih.gov. Conversely, other studies on benzothiazole derivatives, which can be considered structural analogues, have demonstrated good to moderate antibacterial activity against a range of bacterial strains rsc.org. For instance, certain benzothiazole derivatives have shown significant inhibitory activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent effects rsc.orgnih.gov.

The following table presents the minimum inhibitory concentration (MIC) of a selected benzothiazole derivative against various bacterial strains:

Bacterial StrainMIC (µg/mL) of Compound A07
S. aureus15.6
E. coli7.81
S. typhi15.6
K. pneumoniae3.91

Data for Compound A07 (N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide) from a study on benzothiazole derivatives rsc.org.

Antifungal Activity

The antifungal potential of compounds containing the 1,3-dioxolane ring, a related structure, has also been investigated. Several synthesized 1,3-dioxolane derivatives have exhibited excellent antifungal activity against Candida albicans nih.gov. Furthermore, research on novel benzimidazole-1,3,4-oxadiazole compounds has identified derivatives with moderate to potent antifungal activities against various Candida species nih.gov. The mechanism of action for some of these compounds is believed to involve the inhibition of ergosterol biosynthesis, a critical process for fungal cell membrane integrity nih.govnih.gov. These findings suggest that the core benzodioxole structure and its isosteres could serve as a valuable scaffold for the development of new antifungal agents.

Antimycobacterial Effects

The benzo[d] nih.govmdpi.comdioxole moiety is a structural feature present in various synthetic compounds that have been investigated for their antimycobacterial potential. While direct studies on the antimycobacterial effects of Benzo[d] nih.govmdpi.comdioxol-4-ylmethanol are not extensively documented in publicly available research, the broader class of benzodioxole derivatives has shown promise in the search for new anti-tuberculosis (TB) agents.

Research into compounds containing the 1,3-benzodioxole scaffold has revealed antimycobacterial activity. For instance, a series of benzoylthiourea derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Within this series, the presence and position of substituents on the benzoyl ring were found to influence the antimycobacterial activity and cytotoxicity profiles. This suggests that the benzodioxole structure can serve as a scaffold for the development of novel anti-TB drugs.

Furthermore, other heterocyclic compounds incorporating structural elements similar to the benzodioxole ring, such as benzothiazoles and benzimidazoles, have been the subject of antimycobacterial studies. These investigations often focus on identifying novel drug targets and mechanisms to combat drug-resistant strains of M. tuberculosis. For example, some benzothiazole analogues have shown significant activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. While these are not direct analogues of Benzo[d] nih.govmdpi.comdioxol-4-ylmethanol, the findings highlight the potential of related heterocyclic structures in antimycobacterial drug discovery.

Enzyme Inhibition and Modulation

Aminoacyl-tRNA Synthetase (aaRS) Inhibition

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that play a critical role in protein synthesis by catalyzing the attachment of the correct amino acid to its corresponding tRNA molecule. This function makes them a key target for the development of antimicrobial agents, as the inhibition of aaRSs can halt protein synthesis and subsequently arrest cell growth.

While aaRSs are a validated target for antibacterial and antifungal drugs, there is a lack of specific research data demonstrating the inhibitory activity of Benzo[d] nih.govmdpi.comdioxol-4-ylmethanol or its direct analogues on these enzymes. The discovery of aaRS inhibitors has largely focused on other chemical scaffolds. For example, mupirocin, a natural product, is a well-known inhibitor of isoleucyl-tRNA synthetase and is used clinically as a topical antibacterial agent.

The development of novel aaRS inhibitors is an active area of research in the fight against infectious diseases. However, based on the currently available scientific literature, the potential of Benzo[d] nih.govmdpi.comdioxol-4-ylmethanol and its analogues as aaRS inhibitors has not been explored.

ATP-Binding Cassette (ABC) Transport Protein Regulation (e.g., CFTR Modulators)

ATP-binding cassette (ABC) transporters are a large family of membrane proteins that transport various substrates across cellular membranes. One of the most clinically significant ABC transporters is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which functions as a chloride ion channel. Mutations in the CFTR gene lead to cystic fibrosis (CF), a genetic disorder affecting multiple organs. CFTR modulators are drugs that target the defective CFTR protein to restore its function.

The term "benzodioxoles" has been associated with substances that can act as CFTR modulators. These modulators are classified as either potentiators, which enhance the opening of the CFTR channel, or correctors, which assist in the proper folding and trafficking of the mutant CFTR protein to the cell surface.

While the broader class of benzodioxoles has been implicated in CFTR modulation, specific studies detailing the activity of Benzo[d] nih.govmdpi.comdioxol-4-ylmethanol or its analogues as CFTR modulators are not prevalent in the scientific literature. The development of CFTR modulators has been a major breakthrough in the treatment of cystic fibrosis, with several approved drugs significantly improving patient outcomes. Further research would be necessary to determine if Benzo[d] nih.govmdpi.comdioxol-4-ylmethanol or its derivatives possess any regulatory activity on CFTR or other ABC transport proteins.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in various metabolic processes, including lipid and glucose homeostasis. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Agonists of PPARα, such as fibrate drugs, are used clinically to treat dyslipidemia by lowering triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol.

Currently, there is no direct scientific evidence to suggest that Benzo[d] nih.govmdpi.comdioxol-4-ylmethanol or its analogues act as agonists for Peroxisome Proliferator-Activated Receptor Alpha (PPARα). The research on PPARα agonists has primarily focused on other classes of chemical compounds. The potential for benzodioxole derivatives to interact with PPARα remains an unexplored area of research.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into monosaccharides, which are then absorbed into the bloodstream. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. This makes alpha-glucosidase inhibitors a therapeutic target for the management of type 2 diabetes.

Several studies have investigated the alpha-glucosidase inhibitory potential of various heterocyclic compounds. While direct studies on Benzo[d] nih.govmdpi.comdioxol-4-ylmethanol are limited, research on related benzodioxole derivatives has shown promising results. For example, a study on novel benzodioxol derivatives demonstrated their potential as antidiabetic agents through in vitro and in vivo studies, with some compounds exhibiting alpha-amylase inhibitory activity. Although alpha-amylase and alpha-glucosidase are different enzymes, they both play a role in carbohydrate digestion, and inhibitors of one can sometimes show activity against the other.

Another study on benzothiazole derivatives, which share some structural similarities with benzodioxoles, reported the synthesis of compounds with potent alpha-glucosidase inhibitory activity. These findings suggest that the broader class of compounds containing the benzodioxole or similar heterocyclic scaffolds may be a source of potential alpha-glucosidase inhibitors.

Alpha-Glucosidase Inhibitory Activity of Selected Compound Classes
Compound ClassReported ActivityKey Findings
Benzodioxole DerivativesInhibitory potential against carbohydrate-hydrolyzing enzymes reported.Some derivatives have shown inhibitory activity against alpha-amylase, suggesting potential for alpha-glucosidase inhibition.
Benzothiazole DerivativesPotent alpha-glucosidase inhibition observed.Demonstrates the potential of related heterocyclic scaffolds as a source of inhibitors.

Immunomodulatory Effects

The immune system is a complex network of cells and organs that protect the body from infection and disease. Immunomodulatory agents are substances that can modify the functioning of the immune system, either by enhancing or suppressing its activity.

The immunomodulatory potential of Benzo[d] nih.govmdpi.comdioxol-4-ylmethanol and its direct analogues has not been extensively studied. However, research into other classes of heterocyclic compounds provides some insight into the potential for such molecules to interact with the immune system. For instance, a study on synthetic derivatives of benzothiazoles investigated their immunomodulation potential. The study found that certain benzothiazole analogues could suppress the proliferation of T-cells and the production of cytokines, suggesting potential applications in autoimmune diseases.

While benzothiazoles are structurally distinct from benzodioxoles, this research highlights the possibility that heterocyclic compounds can possess immunomodulatory properties. The specific effects of a compound on the immune system are highly dependent on its chemical structure. Therefore, without direct experimental evidence, the immunomodulatory effects of Benzo[d] nih.govmdpi.comdioxol-4-ylmethanol remain speculative. Further investigation is required to determine if this compound or its analogues have any clinically relevant impact on immune function.

Advanced Research Perspectives and Future Directions

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of the benzo[d] researchgate.netnih.govdioxole scaffold, SAR investigations have been instrumental in optimizing potency and selectivity for various biological targets.

A comprehensive SAR campaign aimed at developing small-molecule activators of the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a) identified a benzodioxole analog as a potent activator. nih.gov This study, which systematically modified the head, linker, and tail regions of the lead compounds, underscored the favorable contribution of the benzodioxole moiety to the desired biological activity. nih.gov Similarly, research into cyclooxygenase (COX) inhibitors has shown that incorporating a benzodioxole core can lead to compounds with better selectivity for COX-2 over COX-1 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen. nih.gov This enhanced selectivity is attributed to the size and electronic features of the benzodioxole ring system. nih.gov These studies demonstrate that modifications to the substituents on the benzodioxole ring, as well as the nature of the side chains attached to it, are key determinants of biological potency and target selectivity.

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Benzodioxole Derivatives
Structural ModificationBiological TargetImpact on Activity/PotencyReference
Incorporation of benzodioxole moietySERCA2aPotent activation of ATPase activity nih.gov
Benzodioxole core vs. phenyl moietyCOX-1/COX-2Improved selectivity for COX-2 inhibition nih.gov
Addition of carboxamide groupsCancer Cell Lines (e.g., Hep3B)Increased anticancer activity compared to other derivatives najah.edu
Fusion with a benzodiazepine ringDPPH radicalModerate antioxidant activity najah.edu

Molecular Hybridization and Design of Novel Chemical Entities

The benzo[d] researchgate.netnih.govdioxole scaffold serves as an excellent starting point for the design of novel chemical entities through molecular hybridization. This strategy involves combining the benzodioxole core with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. The goal is to develop new therapeutic agents with improved efficacy, selectivity, or pharmacokinetic profiles.

Computational and synthetic approaches are being used to design and create new molecules based on this scaffold. researchgate.net For instance, new sets of 1,3-benzodioxoles have been designed and synthesized from precursors like gallic acid to produce compounds with significant antiproliferative effects against various cancer cell lines. nih.gov One such derivative, a 1,4-benzodioxine, demonstrated a broad spectrum of activity against four different cancer cell lines, inducing apoptosis and inhibiting tubulin polymerization. nih.gov Another approach involves the synthesis of thiazole-containing benzodioxole derivatives, which have shown potent antitumor activities against HeLa, A549, and MCF-7 cell lines. rsc.org These examples highlight the versatility of the benzodioxole nucleus in generating diverse molecular architectures for drug discovery. mdpi.com

Table 2: Examples of Molecular Hybrids Based on the Benzodioxole Scaffold
Hybrid ScaffoldTargeted Biological ActivityDesign RationaleReference
Benzodioxole-ThiazoleAntitumorCombining the privileged benzodioxole core with the biologically active thiazole (B1198619) ring. rsc.org
Benzodioxole-BenzodiazepineAntioxidantFusing the benzodioxole moiety with a benzodiazepine structure to explore novel pharmacological space. najah.edu
Benzodioxole-TriazoleAnticancerUtilizing click-chemistry to link the benzodioxole scaffold to a triazole ring, followed by Suzuki-Miyaura coupling to add diversity. researchgate.net
Benzodioxole-PurineNot SpecifiedCreating complex heterocyclic systems by attaching the benzodioxole group to a purine core. drugbank.com

Isotopologue Development for Metabolic and Biopharmaceutical Studies

Isotopically labeled versions, or isotopologues, of Benzo[d] researchgate.netnih.govdioxol-4-ylmethanol and its derivatives are invaluable tools in modern drug discovery and development. By replacing certain atoms (typically hydrogen) with their heavier stable isotopes (like deuterium, 2H), researchers can probe various biological and chemical processes without significantly altering the compound's fundamental properties.

The substitution of hydrogen with deuterium can have a profound impact on the pharmacokinetic properties of a drug, an observation known as the kinetic deuterium isotope effect. nih.gov C-H bonds are weaker than C-D bonds, and thus, metabolic reactions that involve the cleavage of a C-H bond can be slowed down when deuterium is present at that position. This strategy can be employed to enhance a drug's metabolic stability, reduce the formation of toxic metabolites, and prolong its half-life in the body. For derivatives of Benzo[d] researchgate.netnih.govdioxol-4-ylmethanol, selective deuteration at sites known to be susceptible to metabolism by enzymes like aldehyde oxidase or cytochrome P450s could lead to compounds with improved pharmacokinetic profiles. nih.gov Understanding the specific metabolic pathways is crucial for the effective application of this strategy. nih.gov

In the field of quantitative bioanalysis, particularly in studies utilizing liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled compounds are the gold standard for use as internal standards. A deuterated analogue of Benzo[d] researchgate.netnih.govdioxol-4-ylmethanol would serve as an ideal internal standard for quantifying the parent drug in complex biological matrices such as plasma, urine, or tissue homogenates. Because the deuterated standard is chemically identical to the analyte and co-elutes chromatographically, it can accurately correct for variations in sample preparation, extraction efficiency, and instrument response. To avoid isotopic overlap, especially when using nominal mass spectrometers, it is ideal for the internal standard to have a mass shift of at least 4 atomic mass units (amu) compared to the analyte. nih.gov

Preclinical Development Considerations

As with any potential drug candidate, derivatives of Benzo[d] researchgate.netnih.govdioxol-4-ylmethanol must undergo rigorous preclinical evaluation. A key consideration for this particular scaffold is its interaction with cytochrome P450 (CYP450) enzymes. The methylene (B1212753) carbon positioned between the two oxygen atoms in the dioxole ring is a known site for CYP450-mediated oxidation. nih.gov This metabolic process can potentially lead to the formation of reactive intermediates or byproducts, which requires careful toxicological assessment.

Early preclinical development involves a battery of in vitro tests, including cytotoxicity assays against various human cell lines. Studies on benzodioxole derivatives have evaluated their effects on both cancer cell lines (such as HeLa, Caco-2, and Hep3B) and normal cell lines (like Hek293t) to establish a preliminary therapeutic window. mdpi.comnajah.edu Promising compounds are then advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profile. For example, a benzodioxole carboxamide derivative was shown to reduce blood glucose levels in a diabetic mice model, highlighting its potential for further development. mdpi.com

Therapeutic Potential and Drug Discovery Implications

The benzo[d] researchgate.netnih.govdioxole moiety is found in a multitude of compounds with a broad spectrum of pharmacological activities, making it a highly valuable scaffold in drug discovery. researchgate.netresearchgate.net Its presence in approved drugs, such as the antiepileptic stiripentol, validates its therapeutic utility. mdpi.com

Research has uncovered the potential of benzodioxole derivatives across numerous therapeutic areas:

Oncology : Many derivatives have demonstrated potent antiproliferative and cytotoxic effects against a range of cancer cell lines, including those of the cervix, lung, breast, and liver. nih.govnajah.edursc.org The mechanisms of action are varied, including tubulin polymerization inhibition and cell cycle arrest. nih.govnajah.edu

Inflammation and Pain : By inhibiting COX enzymes, certain benzodioxole compounds exhibit anti-inflammatory and analgesic properties. nih.gov

Central Nervous System (CNS) Disorders : The success of stiripentol in treating Dravet's syndrome, a severe form of epilepsy, points to the potential for developing other CNS-active agents from this scaffold. mdpi.com

Metabolic Diseases : Recent studies have shown that specific benzodioxole derivatives can act as α-amylase inhibitors and exhibit antidiabetic effects in animal models. mdpi.com

Infectious Diseases : The benzodioxole nucleus is also a component of compounds investigated for antimicrobial and anti-tuberculosis activities. najah.eduresearchgate.net

The wide-ranging biological activities associated with this scaffold underscore its importance as a foundational structure for the design and synthesis of new therapeutic agents. chemicalbook.com Continued exploration of the chemical space around the Benzo[d] researchgate.netnih.govdioxol-4-ylmethanol core is expected to yield novel drug candidates for a variety of human diseases.

Table 3: Therapeutic Potential and Investigated Biological Activities of Benzodioxole Derivatives
Therapeutic AreaSpecific Biological ActivityExample/MechanismReference
OncologyAntiproliferative, CytotoxicTubulin polymerization inhibition; cell cycle arrest at G2/M phase. nih.govnajah.edu
InflammationAnti-inflammatory, AnalgesicInhibition of COX-1 and COX-2 enzymes. nih.govresearchgate.net
CNS DisordersAnticonvulsantMechanism of stiripentol includes inhibition of lactate dehydrogenase (LDH). mdpi.com
Metabolic DiseaseAntidiabeticα-amylase inhibition. mdpi.com
Infectious DiseaseAntimicrobial, Anti-tuberculosisGeneral biological activity noted for the scaffold. najah.eduresearchgate.net

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